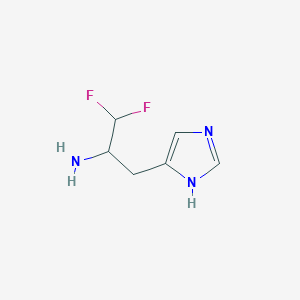![molecular formula C30H32NOPS B12818794 (R)-N-((R)-1-([1,1'-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12818794.png)
(R)-N-((R)-1-([1,1'-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(®-1-([1,1’-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide is a chiral compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry This compound is known for its unique structural features, which include a biphenyl group, a diphenylphosphanyl group, and a sulfinamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-1-([1,1’-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Diphenylphosphanyl Group: The diphenylphosphanyl group is introduced via a nucleophilic substitution reaction using a suitable phosphine reagent.
Formation of the Sulfinamide Moiety: The sulfinamide moiety is formed through the reaction of a sulfinyl chloride with an amine, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of ®-N-(®-1-([1,1’-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-(®-1-([1,1’-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide moiety can be oxidized to form sulfonamides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to form amines or other reduced derivatives using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl and diphenylphosphanyl groups can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated reagents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfonamides
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
®-N-(®-1-([1,1’-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the formation of enantiomerically pure products.
Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of ®-N-(®-1-([1,1’-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The biphenyl and diphenylphosphanyl groups facilitate binding to enzymes and receptors, while the sulfinamide moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of target proteins and pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-N-((S)-1-([1,1’-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide: The enantiomer of the compound, with similar structural features but different stereochemistry.
Diphenylphosphanyl derivatives: Compounds with similar diphenylphosphanyl groups but different substituents on the biphenyl or sulfinamide moieties.
Sulfinamide derivatives: Compounds with similar sulfinamide groups but different substituents on the biphenyl or diphenylphosphanyl moieties.
Uniqueness
®-N-(®-1-([1,1’-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide is unique due to its specific combination of structural features, which confer distinct reactivity and binding properties. Its chiral nature also allows for enantioselective interactions, making it valuable in asymmetric synthesis and catalysis.
Propriétés
Formule moléculaire |
C30H32NOPS |
|---|---|
Poids moléculaire |
485.6 g/mol |
Nom IUPAC |
N-[(1R)-2-diphenylphosphanyl-1-(2-phenylphenyl)ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C30H32NOPS/c1-30(2,3)34(32)31-29(28-22-14-13-21-27(28)24-15-7-4-8-16-24)23-33(25-17-9-5-10-18-25)26-19-11-6-12-20-26/h4-22,29,31H,23H2,1-3H3/t29-,34?/m0/s1 |
Clé InChI |
UYIINIAAJWPMRE-MIXNXMPVSA-N |
SMILES isomérique |
CC(C)(C)S(=O)N[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4 |
SMILES canonique |
CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


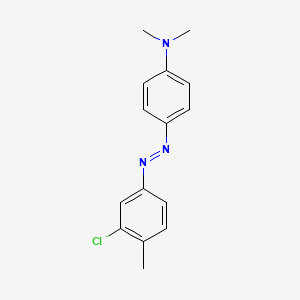

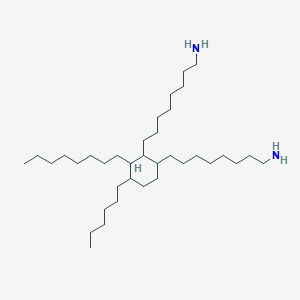
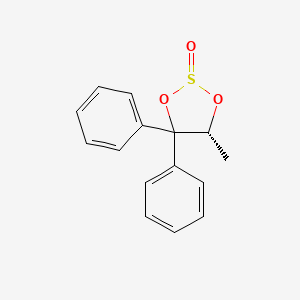
![3,17-Dioxa-7,11,14,21,25,28-hexathiaoctacyclo[13.13.0.02,13.05,12.06,10.016,27.019,26.020,24]octacosa-1(15),2(13),5(12),6(10),8,16(27),19(26),20(24),22-nonaene-4,18-dione](/img/structure/B12818748.png)

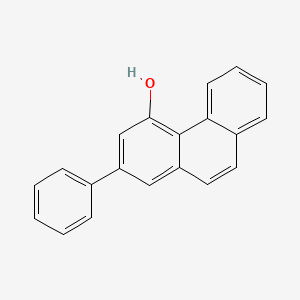
![2-((5-(3-(2,4-Dihydroxyphenyl)benzo[c]thiophen-1-yl)thiophen-2-yl)methylene)malononitrile](/img/structure/B12818759.png)


![6-(4-Bromophenyl)benzofuro[3,2-c]quinoline](/img/structure/B12818784.png)
![[Methyl(phenyl)phosphanyl]acetonitrile](/img/structure/B12818793.png)
